2-Phenylbenzofuran-3-carbonitrile
CAS No.:
Cat. No.: VC18321079
Molecular Formula: C15H9NO
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H9NO |
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Molecular Weight | 219.24 g/mol |
IUPAC Name | 2-phenyl-1-benzofuran-3-carbonitrile |
Standard InChI | InChI=1S/C15H9NO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H |
Standard InChI Key | CJMQMMJYJMICQV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C#N |
Introduction
Structural Characteristics and Molecular Properties
The benzofuran scaffold consists of a fused benzene and furan ring system. In 2-phenylbenzofuran-3-carbonitrile, the phenyl group at C2 introduces steric bulk and π-conjugation, while the nitrile group at C3 enhances electron-withdrawing characteristics. The molecular formula is C13H9NO, with a molecular weight of 195.22 g/mol.
Spectroscopic Identification
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1H NMR: The aromatic protons of the benzofuran core typically resonate between δ 6.8–8.0 ppm. For example, in analogous 3-substituted benzofurans, the C3 nitrile group deshields adjacent protons, shifting signals downfield .
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13C NMR: The nitrile carbon appears near δ 115–120 ppm, while the benzofuran carbons range from δ 110–160 ppm .
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IR Spectroscopy: A strong absorption band at ~2200 cm⁻¹ confirms the presence of the nitrile group .
Crystallographic Data
While no single-crystal X-ray data for 2-phenylbenzofuran-3-carbonitrile is available, related benzofuran derivatives exhibit planar geometries with dihedral angles between the benzofuran and phenyl groups ranging from 5°–30° .
Synthetic Methodologies
Transition Metal-Catalyzed Cyclization
Copper- and palladium-catalyzed reactions dominate benzofuran synthesis. For example:
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Copper-Mediated Coupling: A method using CuCl and DBU in DMF facilitates trifluoroethyl-substituted benzofuran formation via reductive elimination (yields: 45–93%) . Adapting this protocol, 2-phenylbenzofuran-3-carbonitrile could be synthesized from o-hydroxy aldehydes and nitrile-containing alkynes .
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Palladium-Catalyzed Three-Component Reactions: Pd(COD)Cl₂ and diphenyl-2-pyridylphosphine enable the assembly of benzofurans from 2-bromophenol, paraformaldehyde, and 2-bromo-1-phenylethanone . Substituting the ketone with a nitrile precursor may yield the target compound .
Table 1: Comparative Analysis of Synthetic Routes
Method | Catalyst | Solvent | Yield (%) | Key Intermediate |
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CuCl/DBU | CuCl | DMF | 45–93 | Copper acetylide |
Pd(COD)Cl₂/dpppy | Pd(COD)Cl₂ | DMSO | 42–81 | Diazocompound |
Eaton’s Reagent | — | PPA | 50–98 | α-Phenoxy ketone |
Acid-Mediated Cyclodehydration
Eaton’s reagent (phosphoric acid with P₂O₅) promotes the cyclodehydration of α-phenoxy ketones to benzofurans. For instance, 3-phenylbenzofuran was synthesized at 75°C in 80% yield . Introducing a nitrile group at C3 would require α-phenoxy ketones with nitrile substituents, though such precursors may necessitate multi-step synthesis .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient nitrile group directs electrophilic attacks to the C4 and C6 positions of the benzofuran ring. Halogenation and nitration reactions are feasible under mild conditions, analogous to 2-phenylbenzofuran derivatives .
Nucleophilic Addition
The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines. For example, treatment with H₂SO₄/EtOH yields 2-phenylbenzofuran-3-carboxylic acid, a potential pharmacophore .
Applications in Pharmacology and Materials Science
Antioxidant Activity
Stilbenoid-type 2-phenylbenzofurans exhibit radical scavenging properties. Quantum mechanical calculations suggest that nitrile substitution at C3 enhances electron delocalization, potentially improving antioxidant capacity .
Organic Electronics
The planar structure and π-conjugation make 2-phenylbenzofuran-3-carbonitrile a candidate for organic light-emitting diodes (OLEDs). Nitrile groups improve electron mobility, as seen in related cyanated heterocycles .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-phenylbenzofuran-3-carbonitrile derivatives.
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Pharmacokinetic Studies: Evaluating bioavailability and metabolic pathways for therapeutic applications.
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Polymer Integration: Incorporating the nitrile moiety into conductive polymers for flexible electronics.
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